molecular formula C27H38O4 B174570 Scoparinol CAS No. 130838-00-5

Scoparinol

Cat. No. B174570
M. Wt: 426.6 g/mol
InChI Key: WGSYIFPPMZUQAN-IZCLTQQPSA-N
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Description

Molecular Structure Analysis

Scoparinol has a molecular formula of C27H38O4 . It contains a total of 71 bonds, including 33 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 hydroxyl groups, and 2 primary alcohols .

It has a molecular formula of C27H38O4 .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Scoparinol, derived from Scoparia dulcis, has been identified to possess significant analgesic and anti-inflammatory properties. Research has shown its substantial effect in animal studies, indicating a potential for therapeutic applications in pain management and inflammation control. Interestingly, scoparinol also demonstrated sedative properties, enhancing the effects of pentobarbital on sleep onset and duration. Moreover, its significant diuretic action was noted, suggesting a multifaceted pharmacological profile (Ahmed et al., 2001).

Enhancement of Scopolamine Production

Scopolamine, a tropane alkaloid with anticholinergic activity, is of high medical significance. Studies have explored the application of metabolic engineering techniques to boost the production of scopolamine, focusing particularly on enhancing the biosynthesis of this alkaloid in plant species that naturally produce tropane alkaloids. This advancement in biotechnological methods offers potential for more efficient and controlled production of scopolamine for medical use (Palazón et al., 2008).

Antitumor Activity Against Prostate Cancer

Scoparone has exhibited notable antitumor activity against DU145 prostate cancer cells. This effect is primarily mediated through the inhibition of STAT3 activity, a transcription factor associated with the growth and survival of many human tumors. Scoparone's ability to inhibit cell proliferation, cell cycle arrest, and suppress transcriptional activity of STAT3, highlights its potential as a therapeutic agent in the treatment of prostate cancer (Kim et al., 2013).

Therapeutic Application in Liver Diseases

Scoparone has been recognized for its wide spectrum of pharmacological activities, especially in liver protection and anti-inflammatory responses. It exhibits anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties, making it a promising candidate for the treatment of various liver diseases. Its pharmacokinetic properties and the ability to interact with other active ingredients in traditional Chinese medicine formulas add to its therapeutic potential (Hui et al., 2020).

Safety And Hazards

Scoparinol is not classified as a physical or health hazard . In case of eye or skin contact, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought .

properties

IUPAC Name

[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSYIFPPMZUQAN-IZCLTQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scoparinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Ahmed, HA Shikha, SK Sadhu, MT Rahman… - Die …, 2001 - europepmc.org
… Scoparinol, a diterpene, isolated from Scoparia dulcis showed … A sedative action of scoparinol was demonstrated by a marked … of scoparinol indicated its significant diuretic action. …
Number of citations: 127 europepmc.org
M Ahmed, J Jakupovic - Phytochemistry, 1990 - cabdirect.org
… In addition to betulinic acid and benzoxazolinone, the new diterpenes scoparinol and dulcinol were isolated. The structure and stereochemistry of these compounds, closely related to …
Number of citations: 50 www.cabdirect.org
T Hayashi, K Okamura, Y Tamada, A Iida, T Fujita… - Phytochemistry, 1993 - Elsevier
… scoparinol from a Bangladeshi collection of Scoparia dulcis [7]. The reported XHNMR spectral data of dulcinol and scoparinol … is opposite to that of scoparinol and the optical rotations of …
Number of citations: 52 www.sciencedirect.com
PT Krishnamurthy, J Bajaj, A Sharma… - Advances in …, 2010 - researchgate.net
Scoparia dulcis L. is widely used in the traditional system of medicine for treating liver ailments. In the present study the terpenoids and terpenoid fractions isolated from 1: 1: 1 …
Number of citations: 6 www.researchgate.net
M Paul, K Vasudevan, KR Krishnaja - Innoriginal: Int. J. Sci, 2017 - academia.edu
The aim of the study is to describe importance of Scoparia dulcis and the experimental studies that we have reviewed from different sources. Scoparia dulcis commonly known as ‘sweet …
Number of citations: 11 www.academia.edu
LC Cárdenas, J Rodríguez, R Riguera… - Liebigs Annalen der …, 1992 - Wiley Online Library
… The structure of the aglycone of 1-5 resembles those of scoparinol and scoparic acid … The stereochemistry of the labdane skeleton exhibits the same configuration as scoparinol at C-4 …
L Wang, J Yu, Z Nie, P Shan - Records of Natural Products, 2022 - acgpubs.org
… dulcis has led to the separation of one new scopadulane-type diterpenoid (1β-Hydroxydulcinol, 1) and one known labdane-type diterpenoid (scoparinol, 2). The present paper deals …
Number of citations: 4 www.acgpubs.org
MR Mishra, RK Behera, S Jha, AK Panda… - International Journal of …, 2011 - core.ac.uk
Scoparia dulcis Linn.(S. dulcis) or sweet broom weed commonly known as Mithipatti and Bana Dhania in Western Orissa, it is also known as ‘GhodaTulsi’in Hindi. The present review …
Number of citations: 34 core.ac.uk
YP Li, DX Wu, T Ye, H Zhang - Phytochemistry Letters, 2022 - Elsevier
Two formerly undescribed labdane-type diterpenoids, scoparicols C (1) and D (2), one previously unreported scopadulane-type diterpenoid 1β-hydroxydulcinodal-13-one (3), along …
Number of citations: 6 www.sciencedirect.com
W Wankhar, S Srinivasan, R Rajan… - Journal of Biologically …, 2016 - Taylor & Francis
In this study, animals when subjected to 100 dBA broadband noise for 15 days (4 hours/day) showed dysregulated cytokine and neurotransmitter secretion in the brain. These …
Number of citations: 5 www.tandfonline.com

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